molecular formula C15H14N2O3 B2377533 3,5-dimethyl-N-(3-nitrophenyl)benzamide CAS No. 478048-26-9

3,5-dimethyl-N-(3-nitrophenyl)benzamide

Cat. No.: B2377533
CAS No.: 478048-26-9
M. Wt: 270.288
InChI Key: SAUQXLKEFBHHJO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3. It is a highly versatile molecule that has been extensively used in scientific research across various disciplines. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

The synthesis of 3,5-dimethyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

3,5-dimethyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions include 3,5-dimethyl-N-(3-aminophenyl)benzamide and 3,5-dicarboxy-N-(3-nitrophenyl)benzamide .

Scientific Research Applications

3,5-dimethyl-N-(3-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

3,5-dimethyl-N-(3-nitrophenyl)benzamide can be compared with other similar compounds such as:

    N,N-dimethyl-3-methylbenzamide: Known for its use as an insect repellent.

    3,5-dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitrobenzamide: Lacks the methyl groups, affecting its overall reactivity and biological activity.

The uniqueness of this compound lies in its combination of methyl and nitro groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3,5-dimethyl-N-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUQXLKEFBHHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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